molecular formula C13H12N6OS2 B3016461 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097920-76-6

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No. B3016461
CAS RN: 2097920-76-6
M. Wt: 332.4
InChI Key: DUKUVLYPUQTOPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of the core thiadiazole or piperazine structure, followed by various substitution reactions. For example, piperazinyl quinolone derivatives are synthesized by reacting piperazinyl quinolones with chloro-substituted thiadiazoles . Similarly, piperazinyl-linked benzamidine-substituted thiadiazoles are synthesized from nitrofuran-based thiadiazoles . These methods suggest that the synthesis of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole would also involve stepwise construction of the heterocyclic system with careful selection of substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry. For instance, the structure of novel piperazine derivatives is confirmed by IR, 1H NMR, and 13C NMR . The crystal structure of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, shows a chair conformation for the piperazine ring . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with biological targets. For example, the antibacterial activity of piperazinyl quinolone derivatives is influenced by the position of the chlorine atom on the benzyl moiety . The antileishmanial activity of piperazinyl-linked benzamidine-substituted thiadiazoles is affected by the substitution on the amidine nitrogen . These findings indicate that the chemical reactivity of this compound would also be influenced by its substituents and their positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The antibacterial activities of synthesized compounds are often evaluated in vitro, and their effectiveness is measured by minimum inhibitory concentrations (MIC) . The solubility and stability of these compounds in biological media are critical for their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Biological Activities

A variety of 1,3,4-thiadiazole amide compounds containing piperazine, including structures related to "5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole," have been synthesized to explore their biological activities. These compounds have demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus, showcasing their potential as antimicrobial agents (Xia, 2015).

Antimicrobial Agents

Research into piperazine-based 2-benzothiazolylimino-4-thiazolidinones has highlighted their efficiency as antimicrobial agents, with observed minimum inhibitory concentrations against bacteria and fungi suggesting promising applications in combating microbial infections (Patel & Park, 2015).

Anticancer Agents

A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including those with substituted piperazines, were synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds displayed significant activity, indicating their potential as anticancer agents. These findings underscore the ability of such compounds to induce apoptotic cell death in cancer cells (El-Masry et al., 2022).

Antileishmanial Activity

Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have been synthesized, showing significant antileishmanial activity. This research highlights the critical role of substitution on the benzamidine nitrogen in the biological activity of these compounds, with certain derivatives exhibiting very good activity against Leishmania major (Tahghighi et al., 2011).

Anticonvulsant Activity

The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, including those related to the specified compound, has been explored for their anticonvulsant activity. These studies have led to the identification of potent anticonvulsants, highlighting the therapeutic potential of such compounds in the management of convulsive disorders (Harish et al., 2014).

Mechanism of Action

Target of Action

The primary target of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is known to play a crucial role in mood and anxiety disorders .

Mode of Action

The compound acts as a potent agonist and antagonist at the 5-HT1A receptors . This means it can both activate the receptor to mimic the effects of serotonin and block it to prevent serotonin from binding . The compound’s selective affinity for 5-HT1A receptors over alpha1 and dopamine (D2, D3, and D4) receptors suggests a specific interaction with these targets .

Biochemical Pathways

It is known that 5-ht1a receptors are involved in various neurological and biological processes, including anxiety, appetite, mood, sleep, and thermoregulation . Therefore, the compound’s interaction with these receptors could potentially affect these pathways.

Pharmacokinetics

It is suggested that the presence of the 1,2,4-triazole moiety in the compound structure can form hydrogen bonds with suitable targets, leading to improved pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with the 5-HT1A receptors. As an agonist, it could mimic the effects of serotonin, potentially leading to increased neuronal activity. As an antagonist, it could block the effects of serotonin, potentially leading to decreased neuronal activity .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c20-13(9-1-2-10-11(7-9)16-22-15-10)19-5-3-18(4-6-19)12-8-14-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKUVLYPUQTOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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